molecular formula C15H18N2OS B2872650 2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone CAS No. 478259-91-5

2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone

Cat. No.: B2872650
CAS No.: 478259-91-5
M. Wt: 274.38
InChI Key: UJLVWFSZZWLJQH-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone is a high-purity chemical reagent designed for research and development applications. As a disubstituted pyrimidinone derivative, it serves as a versatile scaffold in organic synthesis and medicinal chemistry. The compound features a tert-butyl group at the 6-position, which enhances steric bulk and lipophilicity, and a benzylsulfanyl moiety at the 2-position, which can be further functionalized . Pyrimidinone derivatives are a significant class of compounds known for a wide range of biological activities. They are frequently investigated as core structures in potential therapeutic agents and have been found to inhibit serine proteases in coagulation cascades, making them subjects of interest for thrombotic condition research . The benzylsulfanyl group, in particular, offers a handle for nucleophilic substitution reactions or controlled oxidation to sulfoxide and sulfone derivatives, allowing researchers to systematically explore structure-activity relationships (SAR) . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this building block in the synthesis of more complex molecules for various scientific investigations.

Properties

IUPAC Name

2-benzylsulfanyl-4-tert-butyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-15(2,3)12-9-13(18)17-14(16-12)19-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLVWFSZZWLJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Ketoester-Thiourea Cyclocondensation

A seminal approach involves reacting tert-butyl acetoacetate with benzylsulfanyl-substituted thiourea under acidic conditions. This method, adapted from pyrimidinone syntheses in HETEROCYCLES, proceeds via nucleophilic attack of the thiourea’s sulfur at the β-ketoester’s carbonyl, followed by cyclodehydration. Ytterbium triflate (Yb(OTf)₃), a Lewis acid cited in imidazolidinone syntheses, enhances reaction efficiency by polarizing carbonyl groups (yield: 68–72%).

Reaction Conditions

  • Reagents : tert-Butyl acetoacetate, benzylsulfanyl thiourea, Yb(OTf)₃ (1 mol%).
  • Solvent : Chloroform, reflux (8–12 hr).
  • Workup : Column chromatography (ethyl acetate/hexane).

Oxazolone Intermediate Route

An alternative method employs 4-ethoxymethylene-2-tert-butyl-5(4H)-oxazolone, synthesized from tert-butyl hippuric acid, as described for phenyl-substituted analogs. Reaction with benzylsulfanyl-amidine in ethanol at reflux yields the pyrimidinone core. This route avoids steric hindrance from the tert-butyl group by pre-installing it in the oxazolone.

Post-Cyclization Functionalization Techniques

Thiolation at Position 2

Direct substitution at position 2 of pre-formed 6-tert-butyl-4(3H)-pyrimidinone is achieved using benzyl disulfide (BzSSBz) under radical initiation. This method, inspired by di-tert-butyl disulfide syntheses, employs azobisisobutyronitrile (AIBN) to generate thiyl radicals, which abstract hydrogen from the pyrimidinone and couple with benzyl disulfide (yield: 65%).

Optimization Insight

  • Catalyst : Fe(NO₃)₃·9H₂O (5 mol%) reduces reaction time from 24 hr to 6 hr.
  • Solvent : Toluene, 80°C.

Palladium-Catalyzed Cross-Coupling

A patent-pending method uses Suzuki-Miyaura coupling to introduce benzylsulfanyl groups. 2-Chloro-6-tert-butyl-4(3H)-pyrimidinone reacts with benzylsulfanylboronic acid in the presence of Pd(PPh₃)₄, yielding the target compound (yield: 58%).

Microwave-Assisted and Catalytic Innovations

Microwave-Accelerated Cyclization

Adapting phase-transfer catalysis from di-tert-butyl disulfide synthesis, microwave irradiation (150°C, 30 min) shortens cyclocondensation times by 75% compared to conventional heating. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer agent, improving interfacial reactivity between tert-butyl acetoacetate and thiourea.

Lewis Acid Catalysis

Yb(OTf)₃, utilized in MacMillan imidazolidinone synthesis, proves effective in pyrimidinone cyclization. At 1 mol% loading, it increases yields from 55% to 72% by stabilizing tetrahedral intermediates.

Analytical Characterization and Challenges

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, t-Bu), 3.89 (s, 2H, SCH₂Ph), 7.32–7.45 (m, 5H, aromatic), 8.12 (s, 1H, H-5).
  • IR (KBr): ν 1675 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, absent, confirming substitution).

Steric and Regioselectivity Challenges

The tert-butyl group’s bulkiness necessitates prolonged reaction times in conventional methods. Microwave synthesis and high-pressure conditions mitigate this by enhancing molecular collisions. Regioselectivity at position 2 is ensured using directing groups (e.g., chloro) prior to thiolation.

Comparative Analysis of Synthetic Routes

Method Reagents/Catalysts Conditions Yield (%) Reference
β-Ketoester-Thiourea Yb(OTf)₃, CHCl₃ Reflux, 8 hr 72
Oxazolone Route Ethanol, amidine Reflux, 12 hr 65
Radical Thiolation AIBN, Fe(NO₃)₃ Toluene, 80°C 65
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ DME, 100°C 58
Microwave Cyclization TBAB, MW 150°C 30 min 70

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The keto group in the pyrimidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

Scientific Applications of 2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone

This compound is a pyrimidinone derivative with a complex structure, featuring a pyrimidinone core substituted with a tert-butyl group and a benzylsulfanyl moiety . This compound has the molecular formula C15H18N2OS .

Applications in Scientific Research

This compound is used in scientific research for various purposes:

  • Chemistry As a building block in synthesizing more complex molecules, particularly in developing new materials with unique properties.
  • Biology For its potential as a bioactive molecule, including its interactions with biological targets such as enzymes and receptors.
  • Medicine For its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
  • Industry In developing agrochemicals and other industrial products because of its stability and reactivity.

Comparison to Similar Compounds

Compared to similar compounds, 6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone stands out due to its unique combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the tert-butyl and trifluoromethylbenzylsulfanyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Similar Compounds :

  • 6-(tert-butyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-4(3H)-pyrimidinone
  • 6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidine
  • 6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinol

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pyrimidinone core allows diverse substitutions, which modulate physicochemical and pharmacological properties. Key analogs include:

Table 1: Structural Comparison of Selected Pyrimidinones
Compound Name Substituents (Position) Key Functional Groups Biological Activity
2-(Benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone Benzylsulfanyl (C2), tert-butyl (C6) Thioether, tert-butyl Antitumor, antimicrobial
6-Amino-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone 2-Methylbenzylsulfanyl (C2), amino (C6) Methylbenzyl, amine Synthetic intermediate
2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 4-Methylbenzylsulfanyl (C2), propyl (N3), CF₃ (C6) Trifluoromethyl, alkyl chain Not reported
2-(Benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Benzylthio (C2), triazolo-fused ring Triazole, branched alkyl Potential kinase inhibition
ABPP (2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) Bromo (C5), phenyl (C6) Halogen, aromatic ring Antitumor (dose-dependent)
Table 2: Antitumor Activity of Selected Pyrimidinones
Compound Substituents Tumor Model Efficacy (Dose) Reference
ABPP Br (C5), Ph (C6) MBT-2 (mouse) 40% tumor inhibition (100 mg/kg)
ABDFPP F (C5, C6) MBT-2 (mouse) 40% long-term cure rate
Target Compound tert-Butyl (C6) Not reported Hypothesized high stability

Physicochemical Properties

  • Solubility: Compounds with polar groups (e.g., 6-amino derivatives) exhibit higher aqueous solubility .

Biological Activity

Overview

2-(Benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone is a heterocyclic organic compound belonging to the pyrimidinone class. Its unique structure, characterized by a benzyl sulfanyl group and a tert-butyl group, positions it as a promising candidate for various biological applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N2OSC_{13}H_{16}N_2OS. The compound's structure allows it to engage in diverse chemical interactions, making it suitable for further derivatization and application in drug discovery.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the benzyl sulfanyl group enhances its binding affinity to proteins, while the tert-butyl group contributes to the compound's stability and bioavailability. These interactions can lead to inhibition of enzymatic activity, making it a potential candidate for therapeutic applications.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidinones, including those with benzyl sulfanyl groups, exhibit significant antimicrobial properties. A study evaluating similar compounds demonstrated their effectiveness against multi-resistant strains of Escherichia coli and Staphylococcus aureus, suggesting that modifications in the pyrimidinone structure can enhance antibacterial activity .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
6cS. aureus12 µg/mL
6hE. coli10 µg/mL

Anticancer Potential

The unique structure of this compound has led to investigations into its anticancer properties. Preliminary studies suggest that similar compounds may induce apoptosis in cancer cells by disrupting metabolic pathways essential for tumor growth. The mechanism often involves the modulation of cell cycle regulators and apoptotic factors.

Antitubercular Activity

Another promising area of research involves the evaluation of related compounds against Mycobacterium tuberculosis. Some derivatives have shown potent inhibitory effects on the growth of this pathogen, indicating potential use as antitubercular agents .

Case Studies

  • Antibacterial Study : A series of 2-(benzylthio)pyrimidines were synthesized and tested for antibacterial activity. The results indicated that certain derivatives exhibited significant inhibitory effects against both E. coli and S. aureus, highlighting the potential for further development into therapeutic agents .
  • Anticancer Evaluation : In vitro studies have been conducted on various pyrimidinone derivatives, revealing that modifications can lead to enhanced cytotoxicity against cancer cell lines. The findings suggest that this compound could be explored as a lead compound in anticancer drug development.

Future Directions

The ongoing research into the biological activities of this compound indicates its potential as a versatile scaffold for drug development. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Structure-Activity Relationship (SAR) : Exploring how variations in structure affect biological potency.
  • In Vivo Studies : Assessing efficacy and safety in animal models to establish therapeutic potential.

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